molecular formula C5H6N2O B12358514 4-Methyl-5-methylideneimidazol-2-one

4-Methyl-5-methylideneimidazol-2-one

Cat. No.: B12358514
M. Wt: 110.11 g/mol
InChI Key: PTHAKJFCMIAMFS-UHFFFAOYSA-N
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Description

4-Methyl-5-methylideneimidazol-2-one is a heterocyclic compound that features an imidazole ring with a methyl group at the 4-position and a methylene group at the 5-position. This compound is of significant interest due to its unique structural properties and its role as a catalytic component in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-methylideneimidazol-2-one typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalytic processes that ensure high yield and purity. The use of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, has been reported to facilitate the synthesis of substituted imidazoles, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-methylideneimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the methylidene group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazoles .

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

4-methyl-5-methylideneimidazol-2-one

InChI

InChI=1S/C5H6N2O/c1-3-4(2)7-5(8)6-3/h1H2,2H3,(H,6,8)

InChI Key

PTHAKJFCMIAMFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)NC1=C

Origin of Product

United States

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